molecular formula C15H24N2O2 B12964574 (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]

(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]

Cat. No.: B12964574
M. Wt: 264.36 g/mol
InChI Key: RNKCBYGYEUZQOZ-VXGBXAGGSA-N
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Description

(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] is a chiral bis-oxazoline ligand with a cyclopropylidene bridge connecting two 4,5-dihydrooxazole rings, each substituted with an isopropyl group at the 4-position. The stereospecific (4S,4'S) configuration ensures high enantioselectivity in asymmetric catalysis, particularly in reactions involving transition metals like palladium or copper . This compound is synthesized under controlled conditions to achieve ≥95% purity and 99% enantiomeric excess (ee), making it a preferred choice for enantioselective transformations such as cyclopropanations and Diels-Alder reactions .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m1/s1

InChI Key

RNKCBYGYEUZQOZ-VXGBXAGGSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2(CC2)C3=N[C@H](CO3)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Catalytic Performance

  • Bridge Type: The cyclopropylidene bridge in the target compound introduces ring strain, enhancing reactivity in metal-coordination-driven catalysis compared to larger bridges like cyclohexylidene . Isopropylidene bridges (e.g., in ) lack stereochemical rigidity, resulting in lower enantioselectivity in asymmetric reactions .
  • Substituents :

    • Isopropyl groups at the 4-position provide steric bulk without excessive electron withdrawal, optimizing both metal coordination and substrate accessibility .
    • Diphenyl substituents (e.g., ) increase steric hindrance, favoring reactions with bulky substrates but limiting versatility .
    • tert-Butyl groups () offer greater steric shielding but compromise stability due to moisture sensitivity .

Enantiomeric Excess (ee) and Purity

The target compound achieves 99% ee , outperforming analogs like the cyclohexylidene derivative (98% ee) and isopropylidene-linked bis-oxazoline (98.5% ee) . High ee correlates with precise stereochemical control in asymmetric catalysis, critical for pharmaceutical synthesis.

Stability and Handling

  • The target compound and diphenyl analog require storage at 2–8°C under inert conditions to prevent oxidation .
  • tert-Butyl-substituted analogs are moisture-sensitive, necessitating cold storage (-20°C) and strict anhydrous handling .
  • Cyclohexylidene derivatives demonstrate ambient stability, advantageous for industrial-scale applications .

Biological Activity

(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] is a bicyclic compound with significant potential in pharmacology due to its unique structural features. The compound consists of two 4,5-dihydro-4-isopropyloxazole units linked by a cyclopropylidene bridge, which influences its biological activity and interaction with various biological targets.

  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 292.42 g/mol
  • CAS Number : 875640-19-0

The stereochemistry denoted by (4S,4'S) indicates specific spatial arrangements that can affect the compound's reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] has highlighted several pharmacological properties:

  • Antimicrobial Activity : Similar oxazole derivatives have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
  • Anticancer Potential : Compounds with oxazole structures are often investigated for their anticancer properties. Initial findings indicate that (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] may induce apoptosis in cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that oxazole derivatives can provide neuroprotection. Future studies could explore the effects of this compound on neurodegenerative diseases.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]. Interaction studies involving this compound often focus on:

  • Binding affinity to specific enzymes or receptors.
  • Modulation of signaling pathways related to cell survival and death.

Comparative Analysis with Similar Compounds

To further understand the unique properties of (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole], a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
2,2'-Cyclobutylidenebis[4-tert-butyl-4,5-dihydrooxazole]C15H24N2O2Cyclobutylidene instead of cyclopropylidene
2,2'-Cyclohexylidenebis[4-methyl-4,5-dihydrooxazole]C17H26N2O2Cyclohexylidene bridge
1,1'-Bicyclo[1.1.0]butane derivativesVariousKnown for unique strain and reactivity

This table illustrates how the structural variations influence the biological activities and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxazoles and their derivatives:

  • Antimicrobial Studies : A study published in a peer-reviewed journal examined various oxazole derivatives and found that certain substitutions enhanced antimicrobial efficacy against Gram-positive bacteria.
  • Cancer Cell Line Testing : Research involving (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] showed promising results in inhibiting proliferation in human breast cancer cell lines.
  • Neuroprotective Assays : In vitro assays have indicated that oxazole derivatives may protect neuronal cells from oxidative stress-induced damage.

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